![molecular formula C15H13FN2O B2637160 N-[(4-Cyano-2-fluorophenyl)methyl]-N-cyclopropylbut-2-ynamide CAS No. 2411218-89-6](/img/structure/B2637160.png)
N-[(4-Cyano-2-fluorophenyl)methyl]-N-cyclopropylbut-2-ynamide
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Description
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of N-[(4-Cyano-2-fluorophenyl)methyl]-N-cyclopropylbut-2-ynamide is crucial for understanding its properties. The cyano group and fluorine substitution influence its electronic and steric features. Computational studies, X-ray crystallography, and spectroscopic techniques can provide insights into its 3D arrangement and bond angles .
Chemical Reactions Analysis
This compound likely participates in various chemical reactions. Investigating its reactivity with nucleophiles, electrophiles, and metal catalysts would reveal its versatility. Additionally, studies on its stability under different conditions are essential. Literature may highlight its behavior in acidic or basic environments, as well as its propensity for cyclization or rearrangement reactions .
Physical And Chemical Properties Analysis
- Chemical Properties : Assess its stability under light, heat, and humidity. Does it undergo hydrolysis or photodegradation? Analyze its pKa, logP, and partition coefficient .
Safety And Hazards
Safety considerations are paramount. Researchers must evaluate its toxicity, mutagenicity, and potential adverse effects. Animal studies and in vitro assays would provide valuable data. Proper handling protocols, protective gear, and disposal guidelines are essential for laboratory work with this compound .
properties
IUPAC Name |
N-[(4-cyano-2-fluorophenyl)methyl]-N-cyclopropylbut-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O/c1-2-3-15(19)18(13-6-7-13)10-12-5-4-11(9-17)8-14(12)16/h4-5,8,13H,6-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSGYHSKWCVMJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(CC1=C(C=C(C=C1)C#N)F)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-Cyano-2-fluorophenyl)methyl]-N-cyclopropylbut-2-ynamide |
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